2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate
Overview
Description
2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate is an organic compound that belongs to the class of dihydrofurans This compound is characterized by its unique structure, which includes a furan ring substituted with a methyl group, a phenyl group, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It may also participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyl-oxirane: This compound shares a similar structure but lacks the acetate group.
3-(4-Methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid: This compound has a similar furan ring structure but with different substituents.
Biological Activity
2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate is an organic compound belonging to the class of dihydrofurans. Its unique structure, which includes a furan ring substituted with a methyl group, a phenyl group, and an acetate group, contributes to its biological activity and utility in various scientific applications.
Property | Value |
---|---|
IUPAC Name | (2-methyl-3-oxo-4-phenylfuran-2-yl) acetate |
Molecular Formula | C13H12O4 |
Molecular Weight | 232.23 g/mol |
CAS Number | 192451-60-8 |
Synthesis
The synthesis of this compound can be achieved through several methods. A common approach involves the condensation of 2-methyl-3-oxo-4-phenylfuran with acetic anhydride in the presence of a catalyst such as pyridine under reflux conditions. This method is efficient for producing high yields of the compound, which can then be purified through recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its ability to act as a fluorogenic reagent. It interacts with primary amines and aminated carbohydrates, forming stable fluorescent derivatives that can be analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry (MALDI/MS). This property makes it particularly useful in biochemical assays for detecting and quantifying amines at low concentrations .
Applications in Research
- Fluorogenic Reagent : The compound has been developed as a reagent for the analysis of primary amines and aminated carbohydrates. It demonstrates good stability in both acidic and basic environments, allowing for versatile applications in analytical chemistry .
- Detection Methods : The fluorescent derivatives formed from the reaction with amines are detectable via HPLC due to their hydrophobic nature, facilitating structural verification through characteristic elution intervals .
-
Case Studies :
- In one study, peptides labeled with this fluorogenic reagent were successfully analyzed at concentrations as low as 1 pmol (approximately M), demonstrating its sensitivity and effectiveness in biochemical applications .
- Another research highlighted its use in detecting aminated carbohydrates, showcasing its relevance in carbohydrate chemistry and metabolic studies .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound | Activity | Notes |
---|---|---|
2-Methyl-3-phenyloxirane | Moderate reactivity with nucleophiles | Lacks the acetate group |
3-(4-Methyl-2,5-dioxo-2,5-dihydrofuran) | Limited application in fluorescence detection | Different substituents affect reactivity |
Properties
IUPAC Name |
(2-methyl-3-oxo-4-phenylfuran-2-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-9(14)17-13(2)12(15)11(8-16-13)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVIWJVXKPODMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(C(=O)C(=CO1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578570 | |
Record name | 2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192451-60-8 | |
Record name | 2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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